![molecular formula C23H24N2O2S B4614113 2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4614113.png)
2-[(3-methylbutanoyl)amino]-N-(2-methylphenyl)-4-phenyl-3-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of structurally related thiophene derivatives and carboxamide compounds involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For example, Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide were synthesized using the Gewald reaction, involving condensation and subsequent reactions with various aryl aldehydes (Arora et al., 2012).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy. These techniques provide detailed insights into the arrangement of atoms within a molecule and its stereochemistry. For instance, the crystal structures of certain thiophene-3-carboxamide derivatives revealed specific configurations and intermolecular hydrogen bonding patterns, which are crucial for understanding the molecule's behavior and interactions (Vasu et al., 2003).
Chemical Reactions and Properties
Thiophene derivatives often undergo various chemical reactions, including nucleophilic substitutions and cyclizations, leading to a wide range of biological activities. The chemical properties of these compounds are influenced by their specific functional groups, which can be modified to enhance their activity or solubility (Amr et al., 2010).
properties
IUPAC Name |
2-(3-methylbutanoylamino)-N-(2-methylphenyl)-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-15(2)13-20(26)25-23-21(18(14-28-23)17-10-5-4-6-11-17)22(27)24-19-12-8-7-9-16(19)3/h4-12,14-15H,13H2,1-3H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQWAPMMZUGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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